- IBX works efficiently under solvent-free conditions in ball millingRSC Advances, 2014, 4(25), 12834-12839,
Cas no 94569-84-3 (2-Bromo-5-fluorobenzaldehyde)

2-Bromo-5-fluorobenzaldehyde structure
Nombre del producto:2-Bromo-5-fluorobenzaldehyde
Número CAS:94569-84-3
MF:C7H4BrFO
Megavatios:203.008464813232
MDL:MFCD00142872
CID:61735
PubChem ID:2773321
2-Bromo-5-fluorobenzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 2-Bromo-5-fluorobenzaldehyde
- 3-BROMO-4-FLUOROBENZALDEHYDE
- 2-bromo-5-fluoro-benzaldehyde
- 2-bromo-5-fluorobenzaldhyde
- 2-bromo-5-fluorophenyl carbaldehyde
- 2-bromo-5-flurobenzaldehyde
- 5-FLUORO-2-BROMO BENZALDEHYDE
- Benzaldehyde,2-bromo-5-fluoro
- 2-Bromo-5-fluorobenzaldehyde (ACI)
- 5-Fluoro-2-bromobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde,98%
- F1905-7205
- 94569-84-3
- SCHEMBL42391
- MFCD00142872
- 2-Bromo-5-fluorobenzaldehyde, 96%
- J-508367
- NS00120707
- SY002530
- AKOS005259261
- Benzaldehyde, 2-bromo-5-fluoro-
- DB-006013
- B2353
- Z1079442476
- DTXCID90329398
- EN300-98702
- AB03821
- PS-8172
- DTXSID40378371
- BCP14475
- CS-W001148
- AC-2292
-
- MDL: MFCD00142872
- Renchi: 1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
- Clave inchi: CJUCIKJLMFVWIS-UHFFFAOYSA-N
- Sonrisas: O=CC1C(Br)=CC=C(F)C=1
Atributos calculados
- Calidad precisa: 201.94300
- Masa isotópica única: 201.943
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 129
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 17.1A^2
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
- Xlogp3: 2.2
Propiedades experimentales
- Color / forma: White solid
- Denso: 1.67
- Punto de fusión: 53.0 to 57.0 deg-C
- Punto de ebullición: 225.8°C at 760 mmHg
- Punto de inflamación: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- índice de refracción: 1.584
- Disolución: Soluble in methanol.
- PSA: 17.07000
- Logp: 2.40070
- Sensibilidad: Air Sensitive
- Disolución: Not determined
2-Bromo-5-fluorobenzaldehyde Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315,H319,H335
-
Declaración de advertencia:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: R36/37/38: irritating to eyes, respiratory tract and skin.
- Instrucciones de Seguridad: S26-S36/37/39
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:2-8°C
2-Bromo-5-fluorobenzaldehyde Datos Aduaneros
- Código HS:2913000090
- Datos Aduaneros:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Bromo-5-fluorobenzaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015848-1g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 95% | 1g |
¥28 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25071-25g |
2-Bromo-5-fluorobenzaldehyde, 98% |
94569-84-3 | 98% | 25g |
¥2444.00 | 2023-03-15 | |
eNovation Chemicals LLC | D405059-1kg |
2-bromo-5-fluorobenzaldehyde |
94569-84-3 | 97% | 1kg |
$1100 | 2024-06-05 | |
Life Chemicals | F1905-7205-0.25g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
Life Chemicals | F1905-7205-1g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047137-25g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 98% | 25g |
¥64.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047137-500g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 98% | 500g |
¥1002.00 | 2024-04-24 | |
Life Chemicals | F1905-7205-0.5g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 95%+ | 0.5g |
$19.0 | 2023-11-21 | |
Fluorochem | 013206-10g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 98% | 10g |
£18.00 | 2022-03-01 | |
Chemenu | CM255934-500g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 95% | 500g |
$327 | 2021-06-16 |
2-Bromo-5-fluorobenzaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide ; 1 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt
Referencia
- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt
Referencia
- Preparation of 4-[6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidin-4-yl]-(S)-phenylalanine derivative tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt
Referencia
- Metal-Catalyzed Cycloisomerization of Enyne Functionalities via a 1,3-Alkylidene MigrationJournal of the American Chemical Society, 2006, 128(29), 9340-9341,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Phosphoric tribromide Solvents: Chloroform ; 10 min, 0 °C; 45 - 60 min, rt
1.2 Solvents: Chloroform ; 10 - 15 h, 0 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
1.2 Solvents: Chloroform ; 10 - 15 h, 0 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
Referencia
- One-Pot Tandem Amidation, Knoevenagel Condensation, and Palladium-Catalyzed Wacker Type Oxidation/C-O Coupling: Synthesis of Chromeno-Annulated ImidazopyridinesJournal of Organic Chemistry, 2018, 83(15), 8026-8035,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; 8 h, 60 °C
Referencia
- Silver-Catalyzed Stereoselective [3+2] Cycloadditions of Cyclopropyl-Indanimines with Carbonyl CompoundsAdvanced Synthesis & Catalysis, 2013, 355(8), 1545-1552,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Silver , Copper , Silica Solvents: Toluene , Water ; 4 h, 120 °C
Referencia
- Synthesis of smart bimetallic nano-Cu/Ag@SiO2 for clean oxidation of alcoholsNew Journal of Chemistry, 2017, 41(22), 13377-13381,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt
Referencia
- Preparation of pyrimidine derivatives as TPH1 inhibitors, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt
Referencia
- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Formaldehyde , p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 15 min, 100 °C
Referencia
- Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C-H Activation: Application to the Synthesis of Substituted 2-BromobenzaldehydesJournal of Organic Chemistry, 2011, 76(15), 6414-6420,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Biphenyl , Sodium bicarbonate , Tetrabutylammonium chloride , Tempo , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dichloromethane , Water ; 48 h, rt
Referencia
- TEMPO-Mediated Oxidation of Primary Alcohols to Aldehydes under Visible Light and AirChinese Journal of Chemistry, 2014, 32(2), 117-122,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt
Referencia
- Preparation of 4-[6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidin-4-yl]-(S)-phenylalanine derivatives as tryptophan hydroxylase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triphenylmethanol Catalysts: Iron chloride (FeCl3) ; 1 h, 55 °C
Referencia
- Fe(III)-catalyzed trityl benzyl ether formation and disproportionation cascade reactions to yield benzaldehydesTetrahedron, 2015, 71(38), 6744-6748,
Métodos de producción 14
Condiciones de reacción
Referencia
- Diaryl macrocycles as modulators of protein kinases and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Triphenylmethanol Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… ; rt → 140 °C; 1 h, 140 °C
Referencia
- Process for synthesis oxidation of benzyl alcohols with gold catalyst, China, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt
Referencia
- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
Referencia
- Thermolytic Synthesis of Naphthalenes via Intramolecular Cyclocondensation of o-PhenylallylbenzaldehydesSynthesis, 2018, 50(17), 3408-3419,
2-Bromo-5-fluorobenzaldehyde Raw materials
2-Bromo-5-fluorobenzaldehyde Preparation Products
2-Bromo-5-fluorobenzaldehyde Literatura relevante
-
Antara Garai,Samir Kumar,Woormileela Sinha,Chandra Shekhar Purohit,Ritwick Das,Sanjib Kar RSC Adv. 2015 5 28643
-
Xiaochen Ji,Qiong Liu,Zhongzhen Wang,Pu Wang,Guo-Jun Deng,Huawen Huang Green Chem. 2020 22 8233
-
Xuekun Wang,Guoxia Ji,Xinyu Han,Huiran Hao,Wenjing Liu,Qidi Xue,Qinghua Guo,Shiben Wang,Kang Lei,Yadi Liu RSC Adv. 2022 12 5732
-
Saad Sene,Dorothée Berthomieu,Bruno Donnadieu,Sébastien Richeter,Joris Vezzani,Dominique Granier,Sylvie Bégu,Hubert Mutin,Christel Gervais,Danielle Laurencin CrystEngComm 2014 16 4999
-
Monica Dell'Acqua,Valentina Pirovano,Giorgio Confalonieri,Antonio Arcadi,Elisabetta Rossi,Giorgio Abbiati Org. Biomol. Chem. 2014 12 8019
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94569-84-3)2-Bromo-5-fluorobenzaldehyde

Pureza:99%/99%
Cantidad:500g/1kg
Precio ($):166.0/290.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:94569-84-3)2-Bromo-5-fluorobenzaldehyde

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe